molecular formula C10H9NO2 B1606284 5-Ethyl-1H-indole-2,3-dione CAS No. 96202-56-1

5-Ethyl-1H-indole-2,3-dione

Cat. No. B1606284
CAS RN: 96202-56-1
M. Wt: 175.18 g/mol
InChI Key: XDGNFZUIJHZHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998972B2

Procedure details

The title compound is prepared starting from 30 g (0.248 mol) of p-ethylaniline (Fluka, Buchs, Switzerland), 54 g (0.326 mol) chloral hydrate, and 750 g sodium sulfate in 800 ml water followed by the addition of 60 g (0.863 mol) NH2OH—HCl in water. By treating the intermediate with conc. H2SO4, the final product is obtained. (For the procedure, see Ng. Ph. Buu-Hoi et. al. in J. Chem. Soc., 4867 (1952)). The crude compound is used in the next step without further purification. Only a small sample is crystallized from methanol for analytical purposes. mp: 135-137° C. (Lit.: 135° C.); MS: 174 (M+−+1); HPLC: tret=8.74 min (Grad 1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
750 g
Type
reactant
Reaction Step Three
Quantity
60 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1)[CH3:2].Cl[C:11](Cl)(Cl)[CH:12]([OH:14])O.S([O-])([O-])(=O)=[O:18].[Na+].[Na+].NO.Cl.OS(O)(=O)=O>O>[CH2:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:8][CH:9]=1)[NH:7][C:11](=[O:18])[C:12]2=[O:14])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)C1=CC=C(N)C=C1
Step Two
Name
Quantity
54 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Three
Name
Quantity
750 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
60 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=C2C(C(NC2=CC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.